molecular formula C10H13ClN2O B1340346 5-Amino-2-chloro-N-isopropylbenzamide CAS No. 926265-19-2

5-Amino-2-chloro-N-isopropylbenzamide

Cat. No. B1340346
M. Wt: 212.67 g/mol
InChI Key: UHILNFUOROREHQ-UHFFFAOYSA-N
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Description

The compound 5-Amino-2-chloro-N-isopropylbenzamide is a chemical entity that can be associated with various research areas, including the synthesis of unnatural amino acids, the development of novel hypoxia-selective cytotoxins, and the creation of potential gastroprokinetic agents. While the provided papers do not directly discuss this exact compound, they do provide insights into related chemical structures and reactions that can be informative for a comprehensive analysis of 5-Amino-2-chloro-N-isopropylbenzamide.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including chlorination, oxidation, and ammonolysis, as seen in the synthesis of 2-Amino-5-chloro-N,3-dimethylbenzamide . Additionally, the asymmetric synthesis of unnatural amino acids using isopropylamine as an amino donor via ω-transaminase-catalyzed amino group transfer is another relevant synthetic approach . These methods could potentially be adapted for the synthesis of 5-Amino-2-chloro-N-isopropylbenzamide by considering the specific functional groups and the desired substitution pattern on the benzamide scaffold.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for their biological activity. For instance, the structure-activity relationships of 4-amino-5-chloro-2-ethoxybenzamides with different heteroalicycles have been studied for their gastroprokinetic activity . The orientation of substituents and the nature of the heteroalicycles can significantly influence the biological properties of these compounds. Therefore, the molecular structure of 5-Amino-2-chloro-N-isopropylbenzamide would likely play a key role in its chemical reactivity and potential biological applications.

Chemical Reactions Analysis

The chemical reactivity of benzamide derivatives can be complex, involving various reactions such as hydrolysis, isomerization, and cyclization . The behavior of these compounds in aqueous solutions across different pH levels can lead to different reaction pathways and products. For 5-Amino-2-chloro-N-isopropylbenzamide, similar reactions could be anticipated, and understanding these pathways would be essential for its application in chemical synthesis or as a potential pharmaceutical agent.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, the introduction of electron-withdrawing or electron-donating groups can affect the compound's acidity, basicity, and overall reactivity . The volatility of certain by-products, such as ketones, can also be an important factor in the synthesis and purification processes . Analyzing these properties for 5-Amino-2-chloro-N-isopropylbenzamide would require experimental data, which is not provided in the current set of papers.

Scientific Research Applications

Chemical Compounds in Biomedical Research

Chemical compounds, such as 5-Amino-2-chloro-N-isopropylbenzamide, often play crucial roles in biomedical research due to their potential pharmacological properties. While the direct applications of this specific compound were not found, similar compounds have been studied for their various biological and pharmacological effects.

  • Bioactive Polyphenols : Phenolic acids like Chlorogenic Acid (CGA) are researched extensively for their diverse biological and pharmacological effects, including antioxidant, antibacterial, and cardioprotective activities. These compounds are found naturally in green coffee extracts and tea, suggesting a potential for natural compound research including derivatives like 5-Amino-2-chloro-N-isopropylbenzamide (Naveed et al., 2018).

  • Prodrug Development : Research on prodrugs of 5-fluorouracil, such as capecitabine, UFT, and S-1, reflects the importance of chemical modifications in enhancing drug efficacy and reducing toxicity. This highlights the potential for studying chemical compounds like 5-Amino-2-chloro-N-isopropylbenzamide in the development of new therapeutic agents (Malet-Martino & Martino, 2002).

  • Nutraceutical and Food Additive Applications : Chlorogenic acid's dual role as a food additive and a nutraceutical against metabolic syndrome showcases the potential of chemical compounds in both dietary supplements and functional food formulations. This area could be relevant for the application of 5-Amino-2-chloro-N-isopropylbenzamide in enhancing food safety and health benefits (Santana-Gálvez, Cisneros-Zevallos, & Jacobo-Velázquez, 2017).

properties

IUPAC Name

5-amino-2-chloro-N-propan-2-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O/c1-6(2)13-10(14)8-5-7(12)3-4-9(8)11/h3-6H,12H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHILNFUOROREHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=C(C=CC(=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30588265
Record name 5-Amino-2-chloro-N-(propan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-2-chloro-N-isopropylbenzamide

CAS RN

926265-19-2
Record name 5-Amino-2-chloro-N-(1-methylethyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=926265-19-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-2-chloro-N-(propan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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